molecular formula C19H19NO5 B2750249 Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate CAS No. 1794916-87-2

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate

Cat. No. B2750249
CAS RN: 1794916-87-2
M. Wt: 341.363
InChI Key: SMCUAVPWGYNLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate” are not available in the retrieved data, a similar compound, “5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one”, was synthesized using ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate as a starting material . This compound was synthesized by reacting ethyl bromoacetate with umbelliferone in the presence of potassium carbonate . The compound was then hydrolyzed using sodium hydroxide . A cyclization reaction was performed with thiosemicarbazide and the carboxyl group of the compound in the presence of phosphorus oxychloride .

Scientific Research Applications

Polymerization Catalysis

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate is utilized in polymerization processes. For instance, iron(II) chloride coordinated by isophthalic acid has been successfully used as a catalyst in ethyl 2-bromopropionate initiated atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). This process results in controlled polymerization up to a molecular weight of 50,000, demonstrating the compound's efficiency in polymer synthesis (Zhu & Yan, 2000).

Photodynamic Therapy

In the field of photodynamic therapy (PDT), derivatives of phthalocyanine compounds, which include isophthalic acid structures, have been synthesized for potential use as photosensitizers in cancer treatment. Their photophysical and photochemical properties have been explored, indicating their potential in medical applications (Çakır et al., 2015).

Synthesis of Alkaloids

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate plays a role in the synthesis of alkaloids. For example, the reaction involving dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines in aqueous acidic solution can produce phthalide isoquinolines, which are significant in the synthesis of natural alkaloids (Clarke et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, the compound is useful in developing methods for the determination of phthalates and related compounds. For instance, an analytical protocol was established for the simultaneous determination of phthalates and bisphenol A in honey samples, where this compound could play a role in the extraction or detection processes (Notardonato et al., 2020).

Methylation Reactions

The compound also finds application in methylation reactions of organic compounds. Studies have compared various methylation methods for both aromatic and aliphatic compounds, where methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate-related structures could be relevant (Lee et al., 2017).

properties

IUPAC Name

1-O-methyl 3-O-[2-oxo-2-(2-phenylethylamino)ethyl] benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)15-8-5-9-16(12-15)19(23)25-13-17(21)20-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCUAVPWGYNLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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